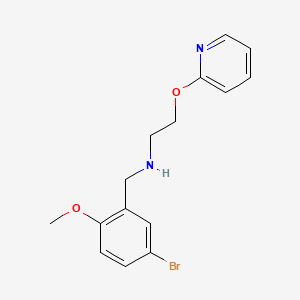
N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine
Vue d'ensemble
Description
N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine is an organic compound that belongs to the class of benzylamines It features a brominated methoxybenzyl group attached to an ethanamine chain, which is further linked to a pyridin-2-yloxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine typically involves multiple steps:
Bromination: The starting material, 2-methoxybenzyl alcohol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-2-methoxybenzyl bromide.
Nucleophilic Substitution: The brominated intermediate is then reacted with 2-(pyridin-2-yloxy)ethanamine under basic conditions (e.g., using sodium hydride or potassium carbonate) to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups (e.g., amines, thiols) using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: 5-hydroxy-2-methoxybenzyl-2-(pyridin-2-yloxy)ethanamine.
Reduction: 2-methoxybenzyl-2-(pyridin-2-yloxy)ethanamine.
Substitution: N-(5-azido-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine.
Applications De Recherche Scientifique
N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Biological Studies: The compound can be employed in studies investigating receptor-ligand interactions due to its structural similarity to certain neurotransmitters.
Materials Science: It may be used in the development of novel organic materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The brominated benzyl group and the pyridin-2-yloxy moiety may facilitate binding to these targets, modulating their activity. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-chloro-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine: Similar structure but with a chlorine atom instead of bromine.
N-(5-bromo-2-hydroxybenzyl)-2-(pyridin-2-yloxy)ethanamine: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine is unique due to the presence of both a brominated benzyl group and a pyridin-2-yloxy moiety. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2-pyridin-2-yloxyethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2/c1-19-14-6-5-13(16)10-12(14)11-17-8-9-20-15-4-2-3-7-18-15/h2-7,10,17H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCKIXBJTFRWSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNCCOC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


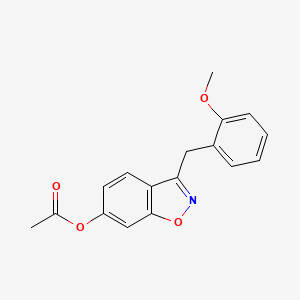
![2-{[5-(morpholin-4-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B4510732.png)
methanone](/img/structure/B4510739.png)
![2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B4510746.png)
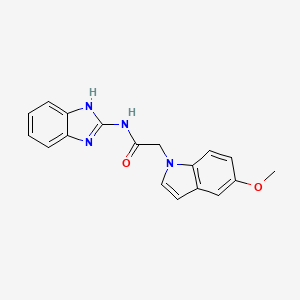
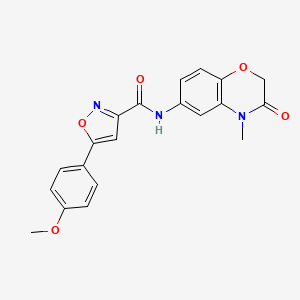
![N-[2-(morpholin-4-yl)ethyl]-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B4510769.png)
![N-{1-[4-(4-morpholinyl)phenyl]ethyl}-2-naphthalenesulfonamide](/img/structure/B4510770.png)
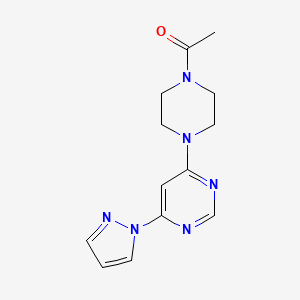
![2-[(2-methylpropyl)amino]-N-(pyridin-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B4510791.png)
![[6-(4-Bromophenyl)pyridazin-3-yl]benzylamine](/img/structure/B4510793.png)
![1-[(dimethylamino)sulfonyl]-N-(1-ethylpropyl)-4-piperidinecarboxamide](/img/structure/B4510800.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-1-methyl-3-piperidinecarboxamide](/img/structure/B4510813.png)
![2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(pyridin-2-yl)acetamide](/img/structure/B4510818.png)
